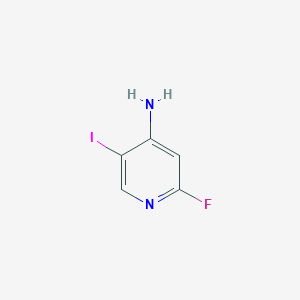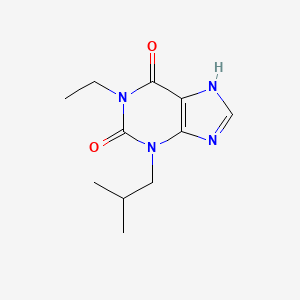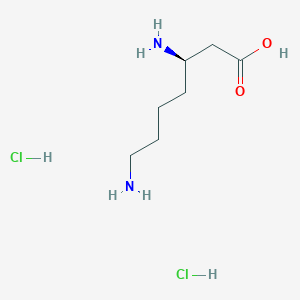
(R)-3,7-Diaminoheptanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,7-Diaminoheptanoic acid dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications. The dihydrochloride form enhances its solubility in water, making it easier to handle in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,7-Diaminoheptanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3,7-Diaminoheptanoic acid.
Protection of Functional Groups: The amino groups are often protected using protecting groups like Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Formation of the Dihydrochloride Salt: The protected amino acid is then treated with hydrochloric acid to form the dihydrochloride salt.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-3,7-Diaminoheptanoic acid dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-3,7-Diaminoheptanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
®-3,7-Diaminoheptanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3,7-Diaminoheptanoic acid dihydrochloride involves its interaction with various molecular targets:
Enzymes: Acts as a substrate or inhibitor for specific enzymes, affecting their activity.
Receptors: Binds to certain receptors, modulating their function.
Pathways: Participates in metabolic pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3,7-Diaminoheptanoic acid dihydrochloride: The enantiomer of ®-3,7-Diaminoheptanoic acid dihydrochloride, with similar but distinct properties.
3,7-Diaminoheptanoic acid: The non-dihydrochloride form, less soluble in water.
Other Amino Acid Derivatives: Compounds like 3,7-Diaminoheptanoic acid derivatives with different substituents.
Uniqueness
®-3,7-Diaminoheptanoic acid dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other derivatives.
Properties
Molecular Formula |
C7H18Cl2N2O2 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(3R)-3,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m1../s1 |
InChI Key |
APJAFTBCSGCCAH-QYCVXMPOSA-N |
Isomeric SMILES |
C(CCN)C[C@H](CC(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CCN)CC(CC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






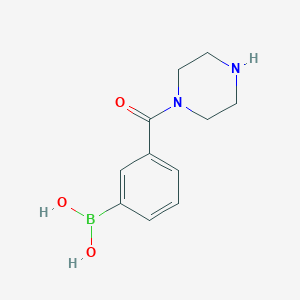
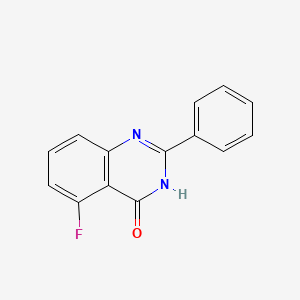
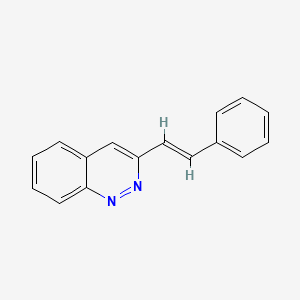
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
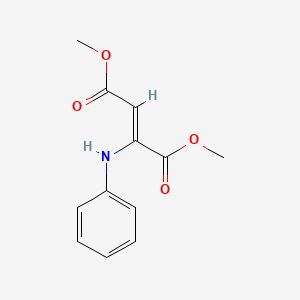
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)
